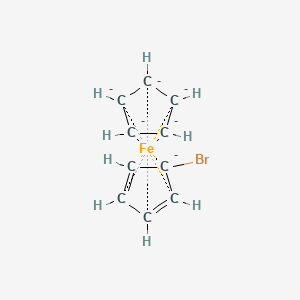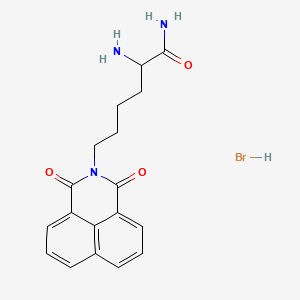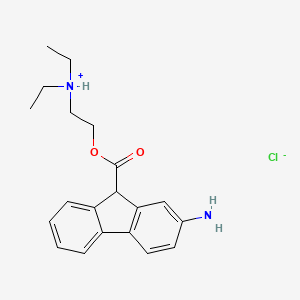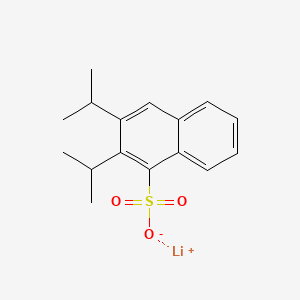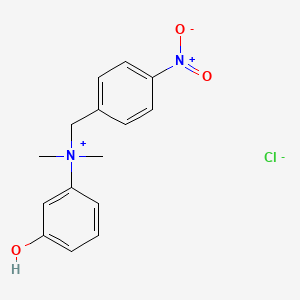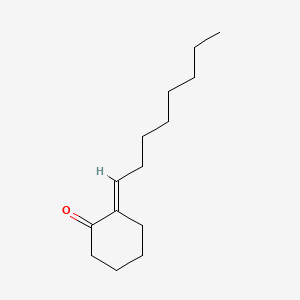
calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium glubionate involves the reaction of calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium, where calcium carbonate reacts with the acids to form calcium glubionate. The process can be summarized as follows: [ \text{CaCO}3 + \text{C}6\text{H}{12}\text{O}7 + \text{C}{12}\text{H}{22}\text{O}{12} \rightarrow \text{Ca(C}6\text{H}{11}\text{O}7\text{)(C}{12}\text{H}{21}\text{O}_{12}\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of calcium glubionate involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes:
Mixing: Calcium carbonate is mixed with gluconic acid and lactobionic acid in water.
Reaction: The mixture is heated to facilitate the reaction, forming calcium glubionate.
Purification: The product is purified through filtration and crystallization to remove impurities.
Drying: The purified calcium glubionate is dried to obtain a stable, crystalline powder.
Chemical Reactions Analysis
Types of Reactions
Calcium glubionate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different calcium salts.
Reduction: Reduction reactions can convert it into simpler calcium compounds.
Substitution: It can participate in substitution reactions where the gluconate or lactobionate moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Calcium gluconate, calcium lactobionate.
Reduction: Calcium hydroxide, calcium chloride.
Substitution: Various substituted calcium salts.
Scientific Research Applications
Calcium glubionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cellular calcium regulation and signaling.
Medicine: Used in the treatment of calcium deficiency-related conditions such as osteoporosis, osteomalacia, and hypoparathyroidism.
Industry: Employed in the formulation of dietary supplements and fortified foods
Mechanism of Action
Calcium glubionate exerts its effects by providing bioavailable calcium, which is essential for various physiological processes. The calcium ions released from calcium glubionate play a crucial role in:
Nervous System: Facilitating the transmission of nerve impulses.
Muscular System: Involved in muscle contraction, including cardiac, skeletal, and smooth muscles.
Skeletal System: Essential for bone formation and maintenance.
Cellular Functions: Maintaining cell membrane integrity and permeability.
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Another calcium salt used to treat hypocalcemia.
Calcium lactobionate: Used in similar applications as calcium glubionate.
Calcium carbonate: Commonly used as a calcium supplement and antacid.
Uniqueness
Calcium glubionate is unique due to its combination of gluconic acid and lactobionic acid, which enhances its solubility and bioavailability compared to other calcium salts. This makes it particularly effective in treating calcium deficiency in patients who may have difficulty absorbing other forms of calcium .
Properties
CAS No. |
68310-14-5 |
|---|---|
Molecular Formula |
C14H26CaO16 |
Molecular Weight |
490.42 g/mol |
IUPAC Name |
calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6+;/m11./s1 |
InChI Key |
FATUQANACHZLRT-JZRUXATRSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


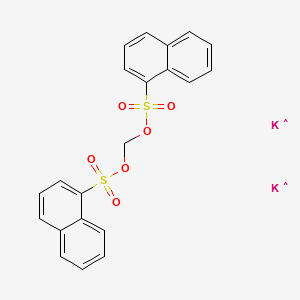
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
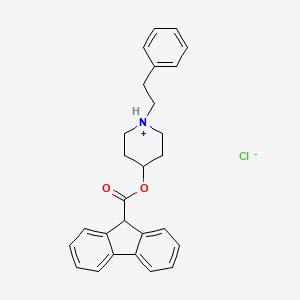
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
